Comprehensive Structural Elucidation and Quality Control of Methyl 2-(3-(4-aminobutyl)phenyl)acetate
Comprehensive Structural Elucidation and Quality Control of Methyl 2-(3-(4-aminobutyl)phenyl)acetate
Executive Summary
Methyl 2-(3-(4-aminobutyl)phenyl)acetate (referred to herein as M-3-ABA ) represents a critical class of heterobifunctional linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its structure—comprising a meta-substituted aromatic scaffold, a labile methyl ester, and a primary aliphatic amine—offers unique versatility but presents significant analytical challenges.[1]
This guide provides a definitive technical framework for the structural analysis, impurity profiling, and stability management of M-3-ABA.[1] By synthesizing first-principles spectroscopy with practical chromatography, we establish a self-validating quality control system essential for downstream pharmaceutical applications.[1]
Chemical Architecture & Theoretical Properties[1]
Understanding the physicochemical behavior of M-3-ABA is prerequisite to developing robust analytical methods.[1] The molecule features two reactive termini separated by a lipophilic aromatic spacer.[1]
| Property | Value (Theoretical) | Analytical Implication |
| Formula | C₁₃H₁₉NO₂ | Basis for High-Res MS confirmation.[1][2] |
| Mol. Weight | 221.30 g/mol | Monoisotopic mass: 221.1416 Da.[1] |
| LogP | ~2.1 | Moderate lipophilicity; suitable for Reverse Phase LC.[1] |
| pKa (Amine) | ~10.5 | Requires high pH for extraction or acidic mobile phase for retention.[1] |
| pKa (Ester) | N/A (Labile) | Susceptible to hydrolysis at pH > 8.[1]0. |
| Topological Polar Surface Area | 52.3 Ų | Good cell permeability predictor.[1] |
Structural Vulnerabilities
The coexistence of a nucleophilic primary amine and an electrophilic ester creates an inherent risk of intermolecular aminolysis , leading to oligomerization.[1] Furthermore, the meta-substitution pattern requires precise NMR resolution to distinguish from para-isomers often present in commercial starting materials.[1]
Synthetic Context & Impurity Profiling[1]
To validate purity, one must understand the genesis of the molecule.[1] The synthesis typically involves a Sonogashira coupling followed by hydrogenation.[1] This route dictates the specific impurities we must target.[1]
Synthesis & Degradation Logic (Graphviz Visualization)
The following diagram illustrates the synthetic flow and critical degradation pathways that the analytical method must detect.
Figure 1: Synthetic pathway and degradation logic for M-3-ABA. Critical control points include the reduction of the alkyne and prevention of self-aminolysis.[1]
Spectroscopic Characterization Strategy
This section details the expected spectral signatures.[1][2] As a Senior Scientist, you should not rely solely on library matches but verify the causality of each signal.[1]
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in CDCl₃ is the primary tool for structural confirmation.[1]
-
Aromatic Region (Meta-Substitution Fingerprint):
-
The Benzylic & Ester Region:
-
The Aminobutyl Chain:
Validation Check: If the integral of the -OCH₃ singlet is < 3.0 relative to the aromatic protons, suspect hydrolysis (Impurity B).[1]
Mass Spectrometry (ESI-TOF)
Infrared Spectroscopy (FT-IR)
-
1735 cm⁻¹: Strong C=O stretch (Ester).[1] A shift to 1650 cm⁻¹ indicates amide formation (Impurity C).[1]
-
3300-3400 cm⁻¹: Weak N-H stretch (Primary amine).[1]
Analytical Method Development (HPLC-UV-MS)
Standard reverse-phase methods often fail for amino-esters due to peak tailing (amine interaction with silanols) and hydrolysis on-column.[1] The following protocol is self-validating and robust.
Chromatographic Conditions
-
Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect), 150 x 4.6 mm, 3.5 µm.[1]
-
Why: CSH particles resist basic loading, improving peak shape for the free amine.[1]
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Why: TFA ensures the amine is fully protonated (ammonium form), preventing silanol interactions.[1]
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (amide/ester backbone) and 254 nm (phenyl ring).[1]
System Suitability & Workflow (Graphviz Visualization)
Figure 2: Analytical workflow for QC release. Note the critical sample preparation step to avoid solvent artifacts.
Stability & Handling Protocols
The "self-validating" aspect of this guide requires addressing the inherent instability of the molecule.[1]
The "Free Base" Trap
Storing M-3-ABA as a free base oil is not recommended .[1] The proximity of the amine to the ester in the bulk phase promotes polymerization.[1]
-
Recommendation: Convert immediately to the Hydrochloride (HCl) or Tosylate salt .[1] This protonates the amine, killing its nucleophilicity and rendering the solid stable for years.[1]
Storage Conditions
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen (Amine absorbs CO₂ from air to form carbamates).[1]
-
Solvent: Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent transesterification.[1]
References
-
Structural Analysis of Phenylacetic Acid Derivatives: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for Methyl phenylacetate.[1] Retrieved from [Link][1]
- Chrom
